![molecular formula C45H88O7 B13751392 2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate CAS No. 36493-25-1](/img/structure/B13751392.png)
2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate is a complex organic compound with a long chain of ethoxy groups and ester functionalities. This compound is notable for its unique structure, which includes multiple ethoxy linkages and methylated fatty acid esters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate typically involves the esterification of 16-methylheptadecanoic acid with a polyethoxylated alcohol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethoxy derivatives.
Applications De Recherche Scientifique
2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and polyethoxylation reactions.
Biology: Investigated for its potential role in lipid metabolism and cellular signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting membrane-bound enzymes and receptors. This can lead to changes in cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl acetate: Similar in structure but with a methoxy group instead of a methylheptadecanoyloxy group.
Tetraethylene glycol p-toluenesulfonate: Contains multiple ethoxy groups but with a p-toluenesulfonate ester instead of a fatty acid ester.
Hexaethylene glycol diacetate: Features multiple ethoxy groups and acetate esters.
Uniqueness
2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate is unique due to its combination of long-chain fatty acid esters and multiple ethoxy linkages, which confer distinct physicochemical properties and potential biological activities.
Propriétés
Numéro CAS |
36493-25-1 |
|---|---|
Formule moléculaire |
C45H88O7 |
Poids moléculaire |
741.2 g/mol |
Nom IUPAC |
2-[2-[2-[2-(16-methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate |
InChI |
InChI=1S/C45H88O7/c1-42(2)30-26-22-18-14-10-6-5-7-12-16-20-24-28-32-44(46)51-40-38-49-36-34-48-35-37-50-39-41-52-45(47)33-29-25-21-17-13-9-8-11-15-19-23-27-31-43(3)4/h42-43H,5-41H2,1-4H3 |
Clé InChI |
WUGQQRGIXAFFHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



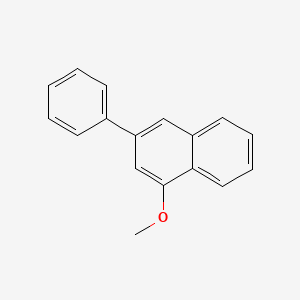
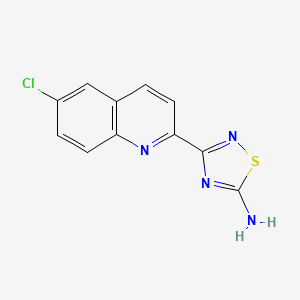
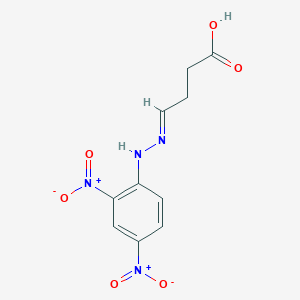

![2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate](/img/structure/B13751337.png)
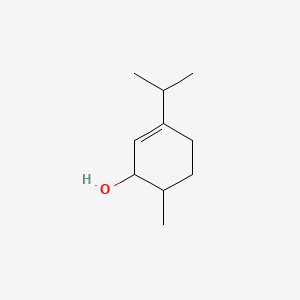
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)
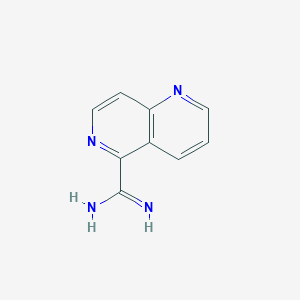
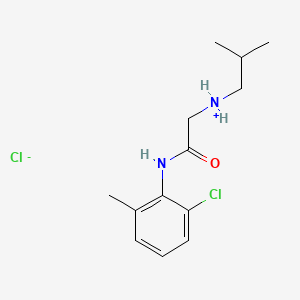

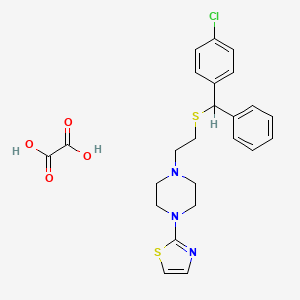
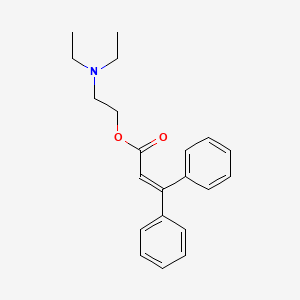
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)
